molecular formula C15H22N2O B1663801 Milnacipran CAS No. 96847-55-1

Milnacipran

货号: B1663801
CAS 编号: 96847-55-1
分子量: 246.35 g/mol
InChI 键: GJJFMKBJSRMPLA-HIFRSBDPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

米那普仑的合成涉及多个步骤,从容易获得的起始材料开始。 一种常见的合成路线包括以下步骤 :

    中间体 V 的形成: 这涉及从苄基环化合物开始的五步反应序列。

    还原和成盐: 使用还原剂(如碳载钯 (Pd/C) 和氢气 (H₂))对中间体 V 进行还原,然后进行成盐以获得米那普仑盐酸盐。

工业生产方法侧重于优化产量和纯度。 该工艺旨在经济高效,适合大规模生产 .

化学反应分析

Reductive Amination Route

Milnacipran hydrochloride is efficiently synthesized via reductive amination of an aldehyde to form a primary amine. This method reduces by-products and streamlines the process by using water-soluble reagents. Key steps include:

  • Reagents : Aldehydes, water-soluble reducing agents (e.g., sodium cyanoborohydride).

  • Conditions : Mild pH and temperature to favor selective amine formation.

  • Outcome : High yield (up to 95%) of the desired amine product with minimal side reactions .

Degradation Reactions

This compound undergoes significant degradation under stress conditions:

Stress Condition Degradation Percentage Key Observations
1N HCl ~15%Gradual decomposition over 5 hours at 70°C
0.1N NaOH ~25%Prominent hydrolysis at elevated temperatures
5% H₂O₂ ~14%Oxidative breakdown under heat
Photolysis/Thermal MinorStable under neutral conditions

These reactions highlight the need for stability-indicating analytical methods, such as UHPLC, to monitor degradation products .

Fluorimetric Detection via Isoindole Formation

This compound reacts with o-phthalaldehyde and 2-mercaptoethanol to form a fluorescent isoindole derivative:

  • Reaction Conditions : Optimized pH (4.5), temperature (60°C), and reaction time (15 min).

  • Spectral Properties : Excitation at 338.5 nm, emission at 433.5 nm.

  • Applications : Quantitative analysis in tablets, plasma, and urine with a linear range of 200–4000 ng/mL .

Pharmacokinetic Considerations

  • Metabolism : Primarily via glucuronidation (55% excreted unchanged in urine) and minor N-desmethylation .

  • Excretion : ~90% via renal pathways, with metabolites including l- and d-milnacipran carbamoyl-O-glucuronides .

科学研究应用

Milnacipran is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) that has applications in the treatment of fibromyalgia and, as a short-term treatment, for major depressive disorder (MDD) . It was initially developed for depression, and in 2009, the U.S. Food and Drug Administration (FDA) approved it for treating fibromyalgia . However, other regulatory bodies, such as the European Medicines Agency (EMA), have not approved it for fibromyalgia, citing insufficient evidence of efficacy and concerns about the demonstration of sustained effects .

Fibromyalgia Treatment

This compound has been shown to improve multiple symptoms of fibromyalgia, including pain, physical function, fatigue, and cognitive dysfunction . Clinical trials have demonstrated its efficacy and safety in treating fibromyalgia .

Efficacy :

  • Studies have shown that this compound significantly improves pain and other fibromyalgia symptoms .
  • Patients continuing this compound treatment demonstrated a sustained reduction in pain over a 12-month period . Additional benefits were also maintained, as indicated by the Patient Global Impression of Change (PGIC) and Fibromyalgia Impact Questionnaire (FIQ) .
  • This compound was associated with significant pain improvements after one week of treatment .
  • In clinical trials, 50% and 52% of patients receiving this compound at 100 mg per day and 200 mg per day, respectively, showed statistically significant improvements in composite pain response rates, compared to 33% of patients on placebo .

Mechanism of Action :

  • This compound enhances serotonin and norepinephrine activity within the descending inhibitory system, which helps to dampen pain signals .
  • It preferentially inhibits norepinephrine reuptake and exhibits weak NMDA receptor inhibition .
  • This compound's capacity to inhibit the reuptake of both serotonin (5-HT) and norepinephrine (NE) facilitates its treatment of MDD .

Adverse Effects :

  • The most commonly reported adverse event was nausea .
  • Other common adverse events include headache and constipation .

Major Depressive Disorder (MDD)

This compound is also used for the short-term treatment of major depressive disorder (MDD) . Its ability to inhibit the reuptake of both serotonin and norepinephrine makes it effective for treating MDD .

Neurocognitive Effects

Studies suggest that this compound may improve pain, disability, and mood . It is well-tolerated and can be effective in treating fibromyalgia patients with depression .

Data Table: this compound in Fibromyalgia Treatment

Study DesignDosageResults
Randomized, double-blind, placebo-controlled100 mg/day, 200 mg/day, or placeboSignificant improvements in pain, global status, physical function, and fatigue compared to placebo .
6-month extension studyThis compound 200 mg/dayPatients experienced further improvements in mean pain scores, FIQ total scores, and PGIC ratings at 1 year .
Multicenter, double-blind, placebo-controlled100 mg/d, 200 mg/d, or placebo for 15 weeksSignificant improvements in pain after 1 week of treatment, as well as significant improvements in multiple secondary efficacy end points, including global status, physical function . The most commonly reported adverse events with this compound were nausea .

Case Studies

作用机制

米那普仑通过抑制 5-羟色胺和去甲肾上腺素的再摄取来发挥作用,从而提高它们在突触间隙中的浓度。 这种作用有助于缓解与纤维肌痛相关的抑郁症和疼痛症状 . 该化合物不会与其他单胺或受体发生显着相互作用,使其成为一种选择性且有效的治疗选择 .

相似化合物的比较

米那普仑通常与其他 SNRI 和抗抑郁药进行比较:

米那普仑对 5-羟色胺和去甲肾上腺素再摄取的平衡抑制使其区别于其他 SNRI,使其特别适用于纤维肌痛 .

生物活性

Milnacipran is a dual serotonin and norepinephrine reuptake inhibitor (SNRI) primarily indicated for the treatment of fibromyalgia and major depressive disorder (MDD). Its biological activity is characterized by its effects on neurotransmitter systems, pain modulation, and pharmacokinetics. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound acts by selectively inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) at synaptic clefts. This mechanism enhances the availability of these neurotransmitters, which is crucial for alleviating symptoms associated with fibromyalgia and depression. Unlike many other SNRIs, this compound exhibits a preferential inhibition of norepinephrine reuptake over serotonin, which may contribute to its unique therapeutic profile .

Key Pharmacological Effects

  • Serotonin System : this compound modifies the activity of 5-HT receptors, particularly affecting 5HT1A autoreceptors. In animal studies, it was shown to decrease the firing rate of serotonin neurons after prolonged administration .
  • Norepinephrine System : The drug reduces norepinephrine uptake in specific brain regions while leaving serotonin uptake largely unaffected .
  • Pain Modulation : this compound has demonstrated antinociceptive effects in various animal models, indicating its potential to alleviate chronic pain conditions such as fibromyalgia .

Clinical Efficacy

This compound's efficacy has been evaluated through multiple clinical trials focusing on fibromyalgia and chronic pain conditions. Below is a summary table of significant clinical findings:

Study TypePopulationDosageResults
Multicenter, Double-Blind Trial1196 patients with fibromyalgia100 mg/d & 200 mg/dSignificant improvement in FM composite responders (100 mg/d: P = 0.01; 200 mg/d: P = 0.02)This compound is effective in treating fibromyalgia symptoms .
Pilot StudyPatients with lumbosacral radiculopathyNot specifiedStatistically significant reduction in radicular pain (P = 0.01)This compound shows promise for treating radicular pain .
Long-term Study888 patients with fibromyalgia100 mg & 200 mg per dayPain response rates improved (50% for 100 mg; 52% for 200 mg) vs. placebo (33%)Supports this compound's long-term efficacy in fibromyalgia .

Case Studies

  • Fibromyalgia Treatment : A pivotal trial indicated that both doses of this compound led to significant reductions in pain and improvements in physical function among patients diagnosed with fibromyalgia. The study reported a high percentage of patients achieving clinically meaningful improvements across multiple domains .
  • Chronic Pain Management : In a pilot study involving patients with lumbosacral radiculopathy, this compound treatment resulted in notable reductions in both radicular and nociceptive pain compared to placebo, suggesting its utility beyond fibromyalgia .

Adverse Effects

While this compound is generally well-tolerated, it can cause side effects that may limit its use:

  • Common adverse effects include nausea (34.3% at 100 mg), headache (18%), and constipation (14.3%) .
  • Patient withdrawal rates were significant, with up to 42% discontinuing treatment within the first six months due to adverse effects .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Absorption : Approximately 85% bioavailability after oral administration; peak plasma concentration occurs within 2-4 hours post-dose .
  • Distribution : Limited plasma protein binding (~13%) and a volume of distribution around 5 L/kg .
  • Metabolism : Primarily metabolized by glucuronidation without significant inhibition of cytochrome P450 enzymes, reducing the risk of drug-drug interactions .

属性

IUPAC Name

(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJFMKBJSRMPLA-HIFRSBDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048287, DTXSID601025164
Record name Milnacipran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dextromilnacipran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Milnacipran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.23e+00 g/L
Record name Milnacipran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

96847-55-1, 92623-85-3
Record name Dextromilnacipran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96847-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Milnacipran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92623-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Milnacipran [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092623853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dextromilnacipran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096847551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Milnacipran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dextromilnacipran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXTROMILNACIPRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES1O38J3C4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MILNACIPRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G56VK1HF36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Milnacipran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

1.000 g (3.53 mmol) of racemic milnacipran hydrochloride is suspended in the mixture of 10 ml of aqueous solution and 10 ml of dichlormethane, and 10% sodium hydroxide aqueous solution is added under stirring until the aqueous phase is basic (pH=11). The organic phases is separated, the aqueous phase is extracted with dichlormethane (8 ml every time) three times, the organic extracts are combined, washed two times with saturated salt water, then dried with anhydrous sodium sulfate, filtered and removed dichlormethane by distillation to give racemic milnacipran freebase. The racemic milnacipran freebase obtained and 1.420 g (3.53 mmol) of the group T1 of D-resolving agents are dissolved in 45 ml of 98% acetone-water respectively, mixed and crystallized, filtered to afford 1.054 g of resolved product formed by (+)-milnacipran and the group T1 of D-resolving agents, 80.1% yield, the optical purity of (+)-milnacipran contained in which is 98.5% e.e.
Name
milnacipran hydrochloride
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Milnacipran
Reactant of Route 2
Milnacipran
Reactant of Route 3
Milnacipran
Reactant of Route 4
Milnacipran
Reactant of Route 5
Milnacipran
Reactant of Route 6
Milnacipran

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。